1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone involves several versatile intermediates. One such intermediate is 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which has been synthesized and used as a building block for trifluoromethylated N-heterocycles. The reactions with bisnucleophiles have been explored to extend the chemical utility of this compound . Another related synthesis involves 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the synthesis of the herbicide trifloxysulfuron, which was obtained from nicotinamide through a series of reactions including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis with an overall yield of 48.7% .
Molecular Structure Analysis
The molecular structure and spectroscopic properties of 2-chloro-6-(trifluoromethyl)pyridine have been characterized using various techniques including FT-IR, NMR, and computational methods such as HF and DFT. Theoretical calculations provided insights into the vibrational frequencies, chemical shifts, and electronic absorption spectra. Additionally, solvent effects on the excitation energies and chemical shifts were studied using the IEF-PCM model. The molecular electrostatic potential, natural bond orbital analysis, and thermodynamic properties were also obtained theoretically .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been investigated in various studies. For instance, 3-fluoropyridyl nickel complexes have been used for the selective synthesis of new 2,4,5,6-tetrafluoropyridines, demonstrating the utility of nickel derivatives of tetrafluoropyridine for C–C coupling reactions to access substituted tetrafluoropyridines . Additionally, the synthesis and characterization of perchloro-2,6-bis(diphenylmethyl)-pyridine derivatives have been reported, which exhibit ferromagnetic coupling and high stability, with potential applications in magnetic materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. For example, the vibrational wavenumbers and chemical shifts calculated for 2-chloro-6-(trifluoromethyl)pyridine were compared with experimental data, providing a deeper understanding of the compound's properties . The crystal structure of 2,6-bis(5,6-dicyclohexyl-1,2,4-triazin-3-yl)pyridine, which includes water and dichloromethane molecules, reveals hydrogen-bond interactions that could influence its physical properties .
Scientific Research Applications
Synthesis and Structural Studies
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone serves as a versatile intermediate in organic synthesis, facilitating the creation of structurally complex and biologically active compounds. For example, its derivatization leads to compounds that probe Drosophila nicotinic acetylcholine receptor interactions, highlighting its utility in synthesizing neuroactive substances (Nanjing Zhang, M. Tomizawa, J. Casida, 2004). Additionally, crystallographic analysis of related compounds provides insight into molecular conformations, essential for understanding compound-receptor interactions and designing targeted therapeutics (Kamini Kapoor, V. Gupta, Rajnikant, M. Deshmukh, Chaten S. Sripanavar, 2011).
Antimicrobial and Antifungal Applications
Compounds derived from 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone exhibit significant antibacterial and antifungal activities. Derivatives have been synthesized with potent efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans, showcasing potential for development into new antimicrobial agents (K. Sujatha, Shilpa, R. Gani, 2019).
Catalytic and Synthetic Methodologies
This compound also plays a critical role in catalytic processes and synthetic methodologies, facilitating efficient reactions crucial for producing pharmacologically active molecules. Its use in nonaqueous catalytic water oxidation suggests potential for environmental applications, demonstrating versatility beyond pharmaceutical chemistry (Zuofeng Chen, Javier J. Concepcion, Hanlin Luo, Jonathan F. Hull, A. Paul, T. Meyer, 2010).
Luminescence and Material Science
The structural motifs derived from 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone contribute to the development of materials with novel luminescent properties. Studies on co-crystals formed from derivatives demonstrate the potential for creating materials with unique optical characteristics, useful in sensors, imaging, and electronic devices (Hongjuan Li, Lei Wang, Juan Zhao, Ju‐feng Sun, Ji-Liang Sun, Chun-Hua Wang, G. Hou, 2015).
Insecticidal Activities
Further, derivatives have shown promise as insecticides, indicating the compound’s contribution to developing safer, more effective pest control solutions. The synthesis and study of specific derivatives reveal insecticidal activities, underscoring the agricultural and environmental importance of research into such compounds (De-Qing Shi, Xiao-fei Zhu, Yuan-Zhi Song, 2008).
properties
IUPAC Name |
1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPJJBWXFXEFFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601572 | |
Record name | 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone | |
CAS RN |
150698-72-9 | |
Record name | 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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